molecular formula C9H7ClN2O2 B136219 1H-Indole, 4-chloro-6-methoxy-1-nitroso- CAS No. 147359-16-8

1H-Indole, 4-chloro-6-methoxy-1-nitroso-

Cat. No. B136219
M. Wt: 210.62 g/mol
InChI Key: HNWPQXPOZZPLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 4-chloro-6-methoxy-1-nitroso-, also known as CMI, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMI has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism Of Action

The mechanism of action of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is not fully understood, but it is thought to involve the generation of reactive oxygen species and nitric oxide. These molecules can interact with various cellular components, leading to changes in cellular signaling pathways and gene expression.

Biochemical And Physiological Effects

1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of protein kinase activity, and the inhibition of DNA synthesis. 1H-Indole, 4-chloro-6-methoxy-1-nitroso- has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1H-Indole, 4-chloro-6-methoxy-1-nitroso- offers several advantages for lab experiments, including its stability and ease of use as a fluorescent probe. However, 1H-Indole, 4-chloro-6-methoxy-1-nitroso- also has some limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

Future research on 1H-Indole, 4-chloro-6-methoxy-1-nitroso- could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer treatment and other diseases. Additionally, new methods for synthesizing 1H-Indole, 4-chloro-6-methoxy-1-nitroso- and related compounds could be developed to improve their utility in scientific research.

Synthesis Methods

1H-Indole, 4-chloro-6-methoxy-1-nitroso- can be synthesized through a multi-step process involving the reaction of 4-chloro-1H-indole with methoxyamine hydrochloride, followed by nitrosation with sodium nitrite and hydrochloric acid. The resulting product is purified through recrystallization to yield pure 1H-Indole, 4-chloro-6-methoxy-1-nitroso-.

Scientific Research Applications

1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in living cells, as a nitric oxide donor for investigating the role of nitric oxide in biological systems, and as a potential therapeutic agent for cancer treatment.

properties

CAS RN

147359-16-8

Product Name

1H-Indole, 4-chloro-6-methoxy-1-nitroso-

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-methoxy-1-nitrosoindole

InChI

InChI=1S/C9H7ClN2O2/c1-14-6-4-8(10)7-2-3-12(11-13)9(7)5-6/h2-5H,1H3

InChI Key

HNWPQXPOZZPLHZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN2N=O)C(=C1)Cl

Canonical SMILES

COC1=CC2=C(C=CN2N=O)C(=C1)Cl

Other CAS RN

147359-16-8

synonyms

NITROSATED4-CHLORO-6-METHOXYINDOLE

Origin of Product

United States

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